3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)propan-1-one
Description
The compound 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)propan-1-one is a heterocyclic hybrid featuring three distinct pharmacophores:
- A 3,5-dimethyl-1,2-oxazole ring, known for enhancing metabolic stability and lipophilicity in drug design.
- An octahydropyrrolo[3,4-c]pyrrole scaffold, a bicyclic amine system that improves solubility and bioavailability. The propan-1-one linker bridges these components, enabling conformational flexibility.
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O2/c1-12-17(13(2)29-24-12)4-7-20(28)26-10-15-8-25(9-16(15)11-26)19-6-5-18-22-21-14(3)27(18)23-19/h5-6,15-16H,4,7-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNYOQKTOATTDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CC3CN(CC3C2)C4=NN5C(=NN=C5C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)propan-1-one represents a novel structure in medicinal chemistry with potential biological activity. This article synthesizes current research findings related to its biological effects, including structure-activity relationships (SAR), pharmacological profiles, and potential therapeutic applications.
Chemical Structure and Properties
The compound's complex structure includes multiple heterocycles that contribute to its biological activity. The molecular formula is with a molecular weight of approximately 359.5 g/mol. The presence of oxazole and triazole rings suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly against certain pathogens and in modulating various biological pathways.
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against Cryptosporidium parvum, a protozoan parasite responsible for gastrointestinal infections. In vitro assays demonstrated an EC50 value of 0.17 μM, indicating potent activity against this pathogen . The structural attributes allow it to engage effectively with the parasite's metabolic pathways.
Structure-Activity Relationships (SAR)
The exploration of SAR has been critical in optimizing the compound's efficacy. Variations in the heteroaryl groups have been tested to maintain potency while minimizing off-target effects, particularly concerning cardiac toxicity associated with hERG channel inhibition . For instance:
- Modifications to the triazolo[4,3-b]pyridazine head group significantly impacted potency.
- Compounds retaining this core structure showed enhanced anti-Cryptosporidium activity compared to those with alternative substitutions.
Pharmacological Studies
Pharmacological evaluations have revealed that the compound not only possesses antimicrobial properties but also exhibits anti-inflammatory effects. In vivo models demonstrated its ability to reduce inflammation markers significantly .
Case Studies
- In Vivo Efficacy : A study involving gnotobiotic piglets infected with C. hominis showed that the compound effectively reduced parasite load and improved clinical outcomes .
- Cardiotoxicity Assessment : While some derivatives displayed promising potency against pathogens, their cardiotoxicity was evaluated through hERG channel assays, revealing a need for careful optimization in drug development .
Comparative Analysis
To contextualize the biological activity of this compound, it can be compared with similar heterocyclic compounds known for their antimicrobial properties:
| Compound Name | EC50 (μM) | Notable Activity |
|---|---|---|
| SLU-2633 | 0.17 | Anti-Cryptosporidium |
| Compound 1 | 2.1 | Moderate potency; cardiotoxicity concerns |
| Compound 2a | 0.17 | Improved selectivity and potency |
Comparison with Similar Compounds
Pyrazolo-Triazolo-Pyrimidine Derivatives ()
Compounds such as pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine (e.g., compounds 6 , 7 , 8 ) share the triazole-pyrimidine core with the target molecule. Key differences include:
- Substituent variation : The target compound uses an oxazole ring instead of pyrazole, which may enhance metabolic resistance.
Triazolo-Thiadiazole-Pyrazole Hybrids ()
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles feature a triazole-thiadiazole core linked to pyrazole. Comparative insights:
Triazole-Pyrazole Hybrids (–5)
Examples like 21tg and 21sd (triazole-pyrazole-carbonitrile derivatives) lack the oxazole and octahydropyrrolo-pyrrole groups but share triazole-based hybridization strategies.
- Functional groups : The target compound’s oxazole and propan-1-one linker may improve membrane permeability compared to the carbonitrile group in 21tg and 21sd .
- Thermodynamic stability : IR data for 21sd (e.g., peaks at 693 cm⁻¹) suggest strong hydrogen bonding, whereas the target compound’s bicyclic amine system may prioritize van der Waals interactions .
Data Table: Structural and Functional Comparison
*Estimated via analogous compounds.
Key Research Findings and Gaps
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
